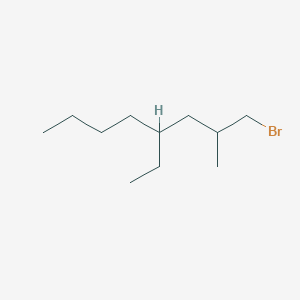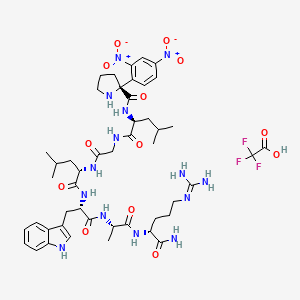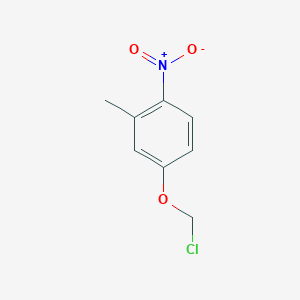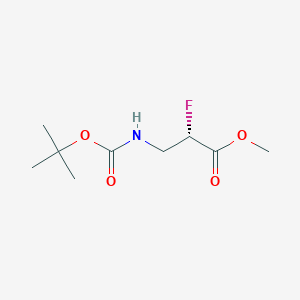
2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)isonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)isonicotinate is a complex organic compound with a molecular formula of C15H18N4O6. This compound is known for its unique structure, which includes a pyrrolidinone ring and a tert-butoxycarbonyl-protected hydrazine group. It is used in various scientific research applications due to its reactivity and stability under specific conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)isonicotinate typically involves the reaction of isonicotinic acid with tert-butoxycarbonyl hydrazine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrrolidinone ring.
Common Reagents and Conditions
Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in the synthesis.
N-Hydroxysuccinimide (NHS): Facilitates the formation of the active ester intermediate.
Acidic Conditions: Used for the removal of the tert-butoxycarbonyl protecting group.
Major Products Formed
Free Hydrazine Derivative: Formed upon removal of the tert-butoxycarbonyl group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)isonicotinate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of hydrazine derivatives.
Biology: In the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: Potential use in drug development due to its ability to form stable hydrazine derivatives.
Industry: Used in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)isonicotinate involves the formation of reactive intermediates that can interact with various molecular targets. The compound’s hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity or modification of protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate: Similar structure but with a different position of the hydrazine group.
2,5-Dioxopyrrolidin-1-yl 2-(((tert-butoxycarbonyl)amino)oxy)acetate: Contains an aminooxy group instead of a hydrazine group.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)isonicotinate is unique due to its specific arrangement of functional groups, which provides distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C15H18N4O6 |
|---|---|
Molekulargewicht |
350.33 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]pyridine-4-carboxylate |
InChI |
InChI=1S/C15H18N4O6/c1-15(2,3)24-14(23)18-17-10-8-9(6-7-16-10)13(22)25-19-11(20)4-5-12(19)21/h6-8H,4-5H2,1-3H3,(H,16,17)(H,18,23) |
InChI-Schlüssel |
IYJDHMODESPYDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NNC1=NC=CC(=C1)C(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13653134.png)

![tert-Butyl 5-iodo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13653152.png)

![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13653157.png)
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13653160.png)

